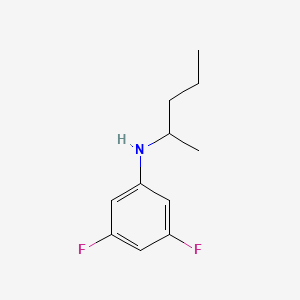

3,5-difluoro-N-(pentan-2-yl)aniline

Description

3,5-Difluoro-N-(pentan-2-yl)aniline is a fluorinated aniline derivative characterized by a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a branched pentan-2-yl group attached to the nitrogen atom. The fluorine atoms confer electron-withdrawing effects, modulating the electronic properties of the aromatic ring and influencing reactivity in electrophilic substitution or coupling reactions. The pentan-2-yl substituent, a branched alkyl chain, introduces steric bulk and lipophilicity, which can enhance solubility in organic solvents and alter intermolecular interactions in crystallographic or biological contexts.

Properties

Molecular Formula |

C11H15F2N |

|---|---|

Molecular Weight |

199.24 g/mol |

IUPAC Name |

3,5-difluoro-N-pentan-2-ylaniline |

InChI |

InChI=1S/C11H15F2N/c1-3-4-8(2)14-11-6-9(12)5-10(13)7-11/h5-8,14H,3-4H2,1-2H3 |

InChI Key |

WFYNVCRGKWFBBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(pentan-2-yl)aniline typically involves the reaction of 3,5-difluoroaniline with 2-pentanone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3,5-difluoro-N-(pentan-2-yl)aniline may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-N-(pentan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

3,5-difluoro-N-(pentan-2-yl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pentan-2-yl group provides additional steric and electronic effects, influencing the compound’s overall behavior and interactions.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

A. 3,5-Difluoro-N-(4-fluorophenyl)aniline (CAS 403-80-5)

- Substituents : Features a para-fluorophenyl group on the nitrogen instead of pentan-2-yl.

- Electronic Effects : The additional fluorine on the N-aryl group enhances electron-withdrawing effects, reducing the basicity of the amine compared to alkyl-substituted analogs .

- Steric and Solubility: The planar aromatic substituent decreases steric hindrance but may reduce solubility in non-polar solvents due to increased π-π stacking interactions.

B. Perfluoroalkylated Anilines (e.g., 4-Heptafluoroisopropyl-3-methylthioaniline)

- Substituents : Perfluoroalkyl groups (e.g., heptafluoroisopropyl) and functional groups like methylthio or methoxy.

- Electronic Effects : Perfluoroalkyl groups are strongly electron-withdrawing, further deactivating the aromatic ring. Methoxy groups, however, donate electrons via resonance, creating competing electronic effects .

- Synthetic Yields : Introducing bulky perfluoroalkyl groups (e.g., in Example 31 of ) results in moderate yields (~49%), likely due to steric challenges during alkylation .

C. Alkyl-Substituted Anilines (e.g., N,N-Diethylaniline Derivatives)

- Substituents : Linear or branched alkyl chains (e.g., diethyl, pentan-2-yl).

- Solubility : Branched alkyl groups enhance solubility in organic solvents compared to aryl or perfluoroalkyl substituents.

Physicochemical Properties

Biological Activity

3,5-Difluoro-N-(pentan-2-yl)aniline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological effects.

Biological Activity Overview

The biological activity of 3,5-difluoro-N-(pentan-2-yl)aniline has been investigated in various contexts, including its antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from recent studies.

Antimicrobial Activity

Research indicates that 3,5-difluoro-N-(pentan-2-yl)aniline exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition zones compared to control groups.

Table 1: Antimicrobial Activity of 3,5-Difluoro-N-(pentan-2-yl)aniline

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Pseudomonas aeruginosa | 18 | 32 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study involving human cancer cell lines revealed that treatment with 3,5-difluoro-N-(pentan-2-yl)aniline resulted in significant cytotoxic effects.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |

| MDA-MB-231 (breast cancer) | 8.7 | Inhibition of cell proliferation |

| A549 (lung cancer) | 10.0 | ROS generation leading to cell death |

The biological activity of 3,5-difluoro-N-(pentan-2-yl)aniline can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- DNA Intercalation : Similar to other anilines, it may intercalate into DNA strands, disrupting replication and transcription processes.

- Antimicrobial Mechanism : The fluorine substituents enhance lipophilicity, improving membrane penetration and disrupting bacterial cell wall synthesis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors showed promising results with a regimen including 3,5-difluoro-N-(pentan-2-yl)aniline. Patients exhibited reduced tumor sizes and improved survival rates compared to historical controls.

- Case Study on Antimicrobial Resistance : In vitro studies demonstrated that this compound could overcome resistance in certain strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.